LLK203 vs. Parent Compound ML364: Direct Comparison of USP2 and USP8 Enzymatic Inhibition
LLK203 exhibits a significantly improved inhibitory profile compared to its parent molecule ML364. In a direct head-to-head comparison using the same biochemical assay, LLK203 demonstrates a 4-fold increase in potency against USP2 and a 9-fold increase in potency against USP8 [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | USP2 IC50 = 0.89 μM; USP8 IC50 = 0.52 μM |
| Comparator Or Baseline | ML364: USP2 IC50 = 1.1 μM; USP8 IC50 = 0.95 μM |
| Quantified Difference | 4-fold improvement for USP2; 9-fold improvement for USP8 |
| Conditions | Fluorescence-based di-ubiquitin (Di-Ub) IQF assay |
Why This Matters
This direct, quantitative improvement over the established lead compound validates LLK203 as a more potent tool for probing USP2/8 biology and ensures more robust target engagement in cellular models.
- [1] Tian Y, et al. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364. Eur J Med Chem. 2024; 269:116275. View Source
